N-(2-Amino-1,3-thiazol-4-yl)-N-methylacetamid

Übersicht

Beschreibung

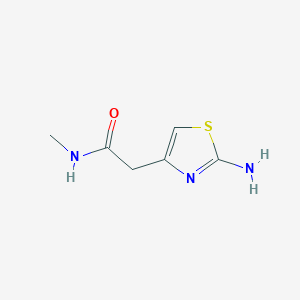

2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C6H9N3OS and its molecular weight is 171.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

The applications of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide are primarily in scientific research, with the compound serving as a useful research chemical .

Basic Information

- IUPAC Name 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide

- InChI Code 1S/C6H9N3OS/c1-8-5(10)2-4-3-11-6(7)9-4/h3H,2H2,1H3,(H2,7,9)(H,8,10)

- InChI Key IAAODOJFVLUMHE-UHFFFAOYSA-N

- Purity 95%

- Physical Form Solid

- Country of Origin Ukraine

- CAS Number 640768-50-9

Applications in Research:

2-(2-Amino-1,3-thiazol-4-yl)-N-methylacetamide is a chemical compound employed in scientific research . While specific applications are not detailed in the provided search results, the broader context of thiazoles and coumarin derivatives suggests potential uses.

Coumarin Derivatives and Applications

Coumarin derivatives, which share structural similarities with the target compound, have gained attention for their unique optical, biological, and photochemical properties, leading to their use in functional polymers and polymer networks . Coumarins exhibit antimicrobial, antibacterial, antifungal, antiviral, antioxidant, and anti-inflammatory activities . They are also used in the treatment of Alzheimer's disease and exhibit anti-HIV, anticancer, and anticoagulant activity .

Coumarin derivatives have a wide range of applications :

- Medical Applications Some coumarins are used to treat Alzheimer's disease by inhibiting acetylcholinesterase (AchE) . They also show anti-HIV, anticancer, and anticoagulant activities .

- Design of Functional Polymers Coumarin moieties are used in functional polymers for electro-optical studies, photoreversible systems, biopolymers, polymerizations, chiral stationary phases for HPLC, and fluorescent tags and fluoroprobes .

- Self-Healing Polymers Coumarin derivatives are employed to create self-healing polymers .

- Drug Delivery Systems Coumarins are utilized in drug delivery systems .

- Soft Robotics and 4D Printing Coumarin-containing polymers are used in soft robotics and 4D printing applications .

- Photoinitiators Coumarin derivatives are researched for photopolymerization reactions, with the aim of improving 3D printing, three-dimensional optical data storage, and microfabrication .

- Cell-Based Processes Coumarin derivatives are exploited as tools for controlled probes of cell-based processes .

- Surface Generation They are also used for generating patterned surfaces in bioanalytical science, cell biology, and tissue engineering .

Wirkmechanismus

Target of Action

The primary target of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is Biotin Carboxylase , an enzyme found in Escherichia coli . Biotin Carboxylase plays a crucial role in fatty acid synthesis and energy production in the cell.

Biochemical Pathways

The inhibition of Biotin Carboxylase by 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide could affect several biochemical pathways. Primarily, it may disrupt the fatty acid synthesis pathway, leading to a decrease in the production of fatty acids. Additionally, it could impact the energy production within the cell, as Biotin Carboxylase is involved in the carboxylation of acetyl-CoA, a key step in the citric acid cycle .

Result of Action

The molecular and cellular effects of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide’s action would largely depend on its interaction with Biotin Carboxylase. By inhibiting this enzyme, the compound could potentially disrupt fatty acid synthesis and energy production within the cell . This could lead to a variety of downstream effects, including changes in cell growth and proliferation.

Biochemische Analyse

Biochemical Properties

2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide, have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to proteins, altering their conformation and activity, which can lead to changes in cellular processes.

Cellular Effects

The effects of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide on cells are diverse and significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to altered cellular responses . Furthermore, 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects can have profound implications for cellular function and health.

Molecular Mechanism

The molecular mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide can influence gene expression by interacting with DNA or RNA, thereby affecting transcription or translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, which may include alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . Understanding the metabolic pathways of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is crucial for predicting its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide within tissues can also influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.

Biologische Aktivität

2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is a compound that belongs to the thiazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide features a thiazole ring, an amine group, and an acetamide functional group. Its molecular formula is , and it has a molecular weight of 172.22 g/mol. The presence of the thiazole moiety is crucial for its biological activity, as it is known to interact with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of thiazole, including 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide, exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several derivatives have been reported as follows:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 32.6 | Staphylococcus aureus |

| Compound B | 47.5 | Escherichia coli |

| Compound C | 25.0 | Pseudomonas aeruginosa |

These findings suggest that the thiazole ring enhances the compound's ability to inhibit microbial growth, making it a promising candidate for developing new antimicrobial agents .

Antiviral Activity

Thiazole derivatives have also been investigated for their antiviral properties. In particular, compounds containing the thiazole structure have shown efficacy against various viruses. For example, studies have demonstrated that certain thiazole analogs exhibit potent anti-HIV activity with EC50 values in the low micromolar range . The antiviral mechanism is believed to involve inhibition of viral replication and interference with viral entry into host cells.

Anticancer Properties

The anticancer potential of thiazole derivatives has been explored extensively. Research indicates that compounds like 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide may exhibit cytostatic effects on cancer cell lines. For instance, in vitro studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring or substituents on the amine group can significantly influence the compound's potency. For example:

- Substituent Variations : Adding electron-withdrawing or electron-donating groups can enhance or diminish antimicrobial and anticancer activities.

- Chain Length : Altering the length of the alkyl chain in the acetamide group can affect lipophilicity and bioavailability.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study conducted by Olsen et al. demonstrated that a series of thiazole derivatives showed significant antibacterial activity against resistant strains of bacteria .

- Antiviral Screening : In a screening for potential anti-HIV agents, compounds derived from thiazoles exhibited promising results with low cytotoxicity profiles .

- Cancer Treatment : Research has indicated that certain thiazole derivatives can inhibit tumor growth in xenograft models, providing a basis for further development as anticancer drugs .

Eigenschaften

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-8-5(10)2-4-3-11-6(7)9-4/h3H,2H2,1H3,(H2,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAODOJFVLUMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.